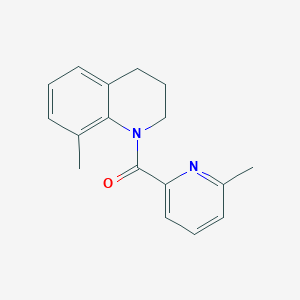
N-(cyclohexylmethyl)-N-methyloxolane-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(cyclohexylmethyl)-N-methyloxolane-2-carboxamide, also known as CX546, is a compound that has been extensively studied for its potential therapeutic uses in various neurological disorders. This compound belongs to the class of ampakines, which are a group of compounds that modulate the activity of AMPA receptors in the brain. AMPA receptors play a crucial role in synaptic plasticity, which is the ability of the brain to adapt and change in response to new experiences.
Mécanisme D'action
N-(cyclohexylmethyl)-N-methyloxolane-2-carboxamide acts by modulating the activity of AMPA receptors in the brain. Specifically, N-(cyclohexylmethyl)-N-methyloxolane-2-carboxamide enhances the activity of these receptors, which leads to an increase in synaptic plasticity. This increase in synaptic plasticity is thought to underlie the cognitive-enhancing effects of N-(cyclohexylmethyl)-N-methyloxolane-2-carboxamide.
Biochemical and physiological effects:
In addition to its cognitive-enhancing effects, N-(cyclohexylmethyl)-N-methyloxolane-2-carboxamide has been shown to have other biochemical and physiological effects. For example, N-(cyclohexylmethyl)-N-methyloxolane-2-carboxamide has been shown to increase the release of neurotransmitters such as acetylcholine and dopamine. N-(cyclohexylmethyl)-N-methyloxolane-2-carboxamide has also been shown to increase the expression of brain-derived neurotrophic factor (BDNF), which is a protein that plays a crucial role in the growth and survival of neurons.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-(cyclohexylmethyl)-N-methyloxolane-2-carboxamide in lab experiments is that it has been extensively studied, and its mechanism of action is well understood. This makes it a useful tool for studying the role of AMPA receptors in synaptic plasticity and cognitive function. However, one limitation of using N-(cyclohexylmethyl)-N-methyloxolane-2-carboxamide in lab experiments is that it is a relatively new compound, and its long-term effects on the brain are not well understood.
Orientations Futures
There are several potential future directions for research on N-(cyclohexylmethyl)-N-methyloxolane-2-carboxamide. One area of research could be to investigate its potential therapeutic uses in other neurological disorders, such as Huntington's disease and multiple sclerosis. Another area of research could be to investigate the long-term effects of N-(cyclohexylmethyl)-N-methyloxolane-2-carboxamide on the brain, including its potential for neurotoxicity. Additionally, researchers could investigate the development of new and more potent ampakines that could have even greater therapeutic potential than N-(cyclohexylmethyl)-N-methyloxolane-2-carboxamide.
Méthodes De Synthèse
The synthesis of N-(cyclohexylmethyl)-N-methyloxolane-2-carboxamide involves a series of chemical reactions that are carried out in a laboratory setting. The starting material for the synthesis is cyclohexylmethylamine, which is reacted with ethyl chloroformate to form the corresponding carbamate. This intermediate is then reacted with 2-oxolane carboxylic acid to yield N-(cyclohexylmethyl)-N-methyloxolane-2-carboxamide.
Applications De Recherche Scientifique
N-(cyclohexylmethyl)-N-methyloxolane-2-carboxamide has been extensively studied for its potential therapeutic uses in various neurological disorders, including Alzheimer's disease, Parkinson's disease, and schizophrenia. Studies have shown that N-(cyclohexylmethyl)-N-methyloxolane-2-carboxamide can enhance cognitive function and memory in animal models of these disorders. N-(cyclohexylmethyl)-N-methyloxolane-2-carboxamide has also been shown to have neuroprotective effects, which may make it a promising candidate for the treatment of neurodegenerative diseases.
Propriétés
IUPAC Name |
N-(cyclohexylmethyl)-N-methyloxolane-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO2/c1-14(10-11-6-3-2-4-7-11)13(15)12-8-5-9-16-12/h11-12H,2-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYDUBXDLCXUBBC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1CCCCC1)C(=O)C2CCCO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Methyl-1-[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)piperidin-1-yl]propan-1-one](/img/structure/B7509734.png)

![2-[[Cyclopentyl(methyl)amino]methyl]phthalazin-1-one](/img/structure/B7509749.png)



![1,2-Dihydroimidazo[1,2-a]benzimidazol-3-yl-(2-methylcyclopropyl)methanone](/img/structure/B7509793.png)
![2-cyclohexyl-1-(1-methyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazin-2-yl)ethanone](/img/structure/B7509804.png)
![N-methyl-5,6-dihydro-4H-cyclopenta[b]thiophene-2-carboxamide](/img/structure/B7509811.png)




